molecular formula C14H12N2O2 B11738684 2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- CAS No. 40547-96-4

2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo-

Cat. No.: B11738684
CAS No.: 40547-96-4
M. Wt: 240.26 g/mol
InChI Key: SBSNFPPMACYWTG-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- is a complex organic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a carbonitrile group at the 3-position and a dimethylamino ethenyl group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of 2H-1-benzopyran-3-carbonitrile with a suitable aldehyde in the presence of a base to introduce the dimethylamino ethenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes and continuous flow reactors can be employed to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or thiols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the nitrile group.

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- exerts its effects involves interaction with specific molecular targets. The dimethylamino ethenyl group can interact with biological macromolecules, altering their function. The benzopyran core can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Lacks the dimethylamino ethenyl group, resulting in different chemical properties and reactivity.

    2H-1-Benzopyran-2-one, 3-methyl-: Contains a methyl group instead of the carbonitrile and dimethylamino ethenyl groups, leading to distinct biological activities.

    3H-2-Benzopyran-3-one, 1,4-dihydro-: Features a different oxidation state and lacks the carbonitrile group.

Uniqueness

The presence of both the carbonitrile and dimethylamino ethenyl groups in 2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo- imparts unique chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

4-[2-(dimethylamino)ethenyl]-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-16(2)8-7-10-11-5-3-4-6-13(11)18-14(17)12(10)9-15/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSNFPPMACYWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)OC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361294
Record name 2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40547-96-4
Record name 2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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